FTI-249

Description

Conceptual Framework and Mechanistic Basis of Farnesyltransferase Inhibition

The mechanistic basis of farnesyltransferase inhibition revolves around preventing the enzymatic transfer of a farnesyl pyrophosphate (FPP) moiety to the cysteine residue within the CAAX box of substrate proteins. wikipedia.orgiiarjournals.orgmdpi.com FTase catalyzes the formation of a thioether bond between the farnesyl group and the cysteine. mdpi.com FTIs are designed to interfere with this process, typically by mimicking either the CAAX motif of the protein substrate or the farnesyl pyrophosphate substrate, thereby competing for binding to the enzyme's active site. nih.gov

FTI-249 as a Prototypical Compound in Mechanistic Investigations

This compound is a peptidomimetic compound that has been utilized in academic research as a farnesyltransferase inhibitor. nih.govnih.gov Classified as a CVIM peptidomimetic, it exhibits selectivity for FTase. nih.gov Its structure served as a basis for the development of related inhibitors, such as FTI-276, which was designed to improve potency. nih.gov

Research involving this compound has contributed to understanding the characteristics and limitations of peptidomimetic FTIs. For instance, studies evaluating peptidomimetic modifications to enhance the cellular permeability of bivalent farnesyltransferase inhibitors utilized this compound as a previously developed inhibitor for comparison and modification. nih.gov These investigations highlighted that while peptide-based agents could effectively disrupt the interaction between FTase and protein substrates like K-Ras4B in in vitro settings, their effectiveness in whole cells was limited by poor membrane permeability. nih.gov Using this compound as a reference or starting point, researchers explored peptidomimetic modifications to improve cellular uptake, demonstrating that such modifications could lead to enhanced whole cell activity. nih.gov This exemplifies this compound's role as a prototypical compound in studies aimed at overcoming the challenges associated with delivering FTIs into cells to effectively target farnesyltransferase.

Furthermore, this compound, or compounds referred to as FTI in studies where this compound is a relevant example, has been implicated in mechanistic studies exploring synergistic effects with other therapeutic agents. Research investigating the synergy between FTIs and cyclin-dependent kinase (Cdk) inhibitors in inducing apoptosis in human cancer cell lines has utilized FTIs, with this compound being mentioned in related literature, suggesting its potential use in such mechanistic explorations of combination therapies. dntb.gov.uaresearchgate.net These studies delve into the intracellular pathways affected by the combination treatment, providing insights into the mechanisms by which farnesyltransferase inhibition can interact with other cellular processes to influence cell fate.

The use of this compound in these contexts underscores its importance as a research tool for understanding the fundamental mechanisms of farnesyltransferase inhibition, investigating strategies to improve FTI properties like cell permeability, and exploring potential synergistic interactions with other molecular targeting agents.

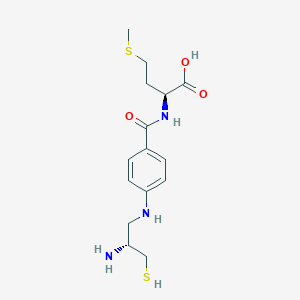

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O3S2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C15H23N3O3S2/c1-23-7-6-13(15(20)21)18-14(19)10-2-4-12(5-3-10)17-8-11(16)9-22/h2-5,11,13,17,22H,6-9,16H2,1H3,(H,18,19)(H,20,21)/t11-,13+/m1/s1 |

InChI Key |

IPZVKZRBOSROBN-YPMHNXCESA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC[C@H](CS)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FTI249; FTI 249; FTI-249. |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Fti 249 Action

Direct Inhibition of Farnesyltransferase (FTase) Enzymatic Activity

FTase is a heterodimeric enzyme responsible for attaching a 15-carbon farnesyl isoprenoid group to a cysteine residue located within a specific C-terminal sequence, known as the CAAX motif, of target proteins. mdpi.com This process is essential for the proper membrane localization and function of these proteins. mdpi.compagepress.org FTI-249 is designed as a peptidomimetic, mimicking the CAAX sequence, allowing it to bind to the active site of FTase and directly inhibit its enzymatic activity. nih.govprobes-drugs.org This competitive inhibition prevents the transfer of the farnesyl group to the protein substrate. wikipedia.org Early characterization of FTase highlighted its involvement in activating the oncogenic Ras signaling pathway, which spurred the development of inhibitors like this compound. nih.govgoogle.com

Differential Substrate Specificity and Protein Prenylation Alterations

While FTase primarily farnesylates proteins with a specific CAAX box sequence, the inhibition of FTase by this compound leads to differential effects on various protein substrates, influencing their subsequent modifications and cellular localization.

Impact on RAS Protein Isoprenylation and Membrane Association

The Ras family proteins (HRAS, KRAS, and NRAS) are key substrates of FTase and require farnesylation for their membrane association and biological activity. pagepress.orgaacrjournals.orgarxiv.org this compound's inhibition of FTase has distinct consequences for the prenylation of these different Ras isoforms.

Selective Inhibition of HRAS Farnesylation

HRAS is exclusively farnesylated by FTase. nih.gov Therefore, inhibition of FTase by compounds like this compound effectively blocks the farnesylation of HRAS. nih.gov This disruption prevents HRAS from associating with the plasma membrane, rendering it inactive. wikipedia.orgarxiv.org Studies have shown that FTIs are sufficient to inhibit HRAS. nih.gov

Compensatory Geranylgeranylation of KRAS and NRAS

Unlike HRAS, KRAS and NRAS, which are the Ras isoforms most frequently mutated in cancer, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited. aacrjournals.orgharvard.edu This compensatory mechanism involves the attachment of a 20-carbon geranylgeranyl isoprenoid group instead of the farnesyl group. aacrjournals.org Geranylgeranylated KRAS and NRAS can still associate with membranes and remain biologically active. aacrjournals.orgharvard.edu This alternative prenylation of KRAS and NRAS by GGTase I in the presence of FTIs was a significant factor in the limited efficacy of early FTIs as anti-RAS drugs, despite their ability to inhibit FTase. aacrjournals.orgharvard.edu

Modulation of Other Farnesylated Proteins

FTase has a wide range of substrates beyond the Ras proteins, and this compound's inhibitory activity also impacts the prenylation and function of these other farnesylated proteins. nih.gov These can include small G-proteins like Rho proteins, centromere binding proteins (CENP-E, CENP-F), DNAJ, laminin (B1169045) A, nucleosome assembly protein NAP-1, peroxisomal biogenesis factor 1, and annexin. pagepress.orgnih.gov

Regulation of RhoB Protein Levels and Localization

RhoB is a small GTPase that undergoes farnesylation, although it can also be geranylgeranylated. Modulation of RhoB protein levels and localization has been associated with the action of FTIs. While the precise mechanisms by which this compound specifically regulates RhoB levels and localization are complex and involve interplay with prenylation status, studies on FTIs have indicated effects on Rho proteins. pagepress.org Alterations in RhoB prenylation status due to FTase inhibition can affect its ability to associate with membranes and interact with downstream effectors, thereby influencing various cellular processes.

Here is a table summarizing the impact of this compound on the prenylation of key Ras isoforms:

| Protein Isoform | Normal Prenylation | Prenylation with this compound Treatment | Membrane Association with this compound Treatment | Biological Activity with this compound Treatment |

| HRAS | Farnesylation | Inhibited | Disrupted | Inactive |

| KRAS | Farnesylation | Compensatory Geranylgeranylation | Maintained | Maintained |

| NRAS | Farnesylation | Compensatory Geranylgeranylation | Maintained | Maintained |

Inhibition of Rheb Prenylation

A key target of farnesylation is Rheb (Ras homolog enriched in brain), a small GTPase that plays a critical role in activating the mammalian target of rapamycin (B549165) (mTOR). wikipedia.orgmrc.ac.ukscienceopen.com Research has demonstrated that FTIs, including those mechanistically similar to this compound, effectively inhibit the prenylation of endogenous Rheb. wikipedia.orgmrc.ac.uknih.gov Unlike some other farnesylated proteins like K- and N-Ras, Rheb does not appear to undergo significant alternative prenylation by geranylgeranyl transferase-1 when farnesylation is inhibited by FTIs. mrc.ac.uk This makes Rheb a potentially important and sensitive target for FTI-mediated effects. Inhibition of Rheb farnesylation prevents its proper membrane association, which is necessary for its interaction with and activation of mTOR. wikipedia.orgmrc.ac.uk Studies using other FTIs have shown that this inhibition of Rheb prenylation leads to a decrease in downstream mTOR signaling. wikipedia.orgmrc.ac.uknih.gov

Effects on Other Identified Farnesylated Substrates (e.g., DNAJ, Lamin A, Nucleosome Assembly Protein NAP-1, Peroxisomal Biogenesis Factor 1, Annexin)

While Ras proteins were initial targets of interest for FTI development, it became evident that FTIs impact the prenylation of numerous other cellular proteins. Studies employing proteomic approaches have identified several proteins whose prenylation is differentially affected by FTI treatment at concentrations considered clinically relevant for some FTIs. These include DNAJ, laminin A, nucleosome assembly protein NAP-1, peroxisomal biogenesis factor 1 (PEX1), and annexin. lipidmaps.org

Lamin A, a component of the nuclear lamina, is synthesized as a precursor, prelamin A, which undergoes farnesylation and subsequent processing steps. Inhibition of farnesylation by FTIs can lead to the accumulation of unprocessed prelamin A. guidetopharmacology.org This accumulation has been implicated in certain cellular contexts, such as in models of progeria. guidetopharmacology.org

Downstream Effects on Cellular Signaling Pathways

The inhibition of protein farnesylation by this compound leads to a cascade of effects on various intracellular signaling pathways, primarily due to the altered function and localization of key farnesylated proteins.

Downstream Effects on Cellular Signaling Pathways

Crosstalk with the Mevalonate (B85504) Pathway

The mevalonate pathway is the biosynthetic route for isoprenoids, including farnesyl pyrophosphate (FPP), the lipid substrate for farnesyltransferase. nih.govfrontiersin.org FTIs inhibit the enzyme that utilizes FPP, thereby impacting the flow of metabolites through the downstream part of the mevalonate pathway. While FTIs directly target FTase, the mevalonate pathway is also influenced by other pharmacological agents like statins, which inhibit HMG-CoA reductase, an earlier enzyme in the pathway. frontiersin.org This interconnectedness means that modulating farnesylation with FTIs can have broader implications for cellular lipid metabolism and the availability of other isoprenoids. Crosstalk exists between the mevalonate pathway and various signaling networks. wikipedia.orgumweltprobenbank.delabsolu.ca

Regulation of the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. sci-toys.comguidetopharmacology.orgmrc.ac.uk As Rheb is a direct positive regulator of mTOR and its prenylation is inhibited by FTIs, the PI3K/Akt/mTOR axis is significantly affected by this compound. wikipedia.orgmrc.ac.ukscienceopen.comnih.govwikipedia.org Inhibition of Rheb farnesylation by FTIs leads to decreased activity of mTOR, evidenced by reduced phosphorylation of downstream targets like p70 S6 kinase and ribosomal protein S6. wikipedia.orgmrc.ac.uknih.gov This disruption of mTOR signaling is considered a key mechanism by which FTIs exert their cellular effects, particularly in certain cancer types. wikipedia.orgmrc.ac.ukscienceopen.comnih.gov

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the Ras-Raf-MEK-ERK cascade, is a major signaling route involved in cell proliferation, differentiation, and survival. nih.govnih.gov Ras proteins are well-known farnesylated substrates that activate this pathway. nih.gov While FTIs were initially developed to target Ras-driven cancers, their efficacy is not limited to tumors with Ras mutations, suggesting involvement of other targets or pathways. scienceopen.comlipidmaps.orgnih.gov Studies have shown that FTIs can modulate MAPK signaling. For instance, in some malignant lymphoid cells, FTI-induced killing appears to involve the inhibition of MAPK signaling downstream of Ras. wikipedia.orgnih.gov However, the extent and nature of FTI-mediated MAPK modulation can vary depending on the cellular context and the specific FTI used. wikipedia.orgnih.govnih.gov

Influence on p21-Activated Kinases (PAKs) Phosphorylation

p21-Activated kinases (PAKs) are a family of serine/threonine kinases that function downstream of small GTPases like Rac and Cdc42 and are involved in various cellular processes, including cytoskeletal dynamics, cell survival, and MAPK signaling. semanticscholar.orgiiarjournals.orgjkenterprises.com.pk Research with FTI-277, another FTI, has indicated that FTI treatment can influence PAK proteins. Specifically, treatment of HeLa cells with FTI-277 was shown to up-regulate both total PAK levels and the phosphorylation of PAKs. uni.lu PAKs can be phosphorylated at multiple sites, which affects their activity and function. semanticscholar.orgjkenterprises.com.pk The precise mechanisms by which FTIs influence PAK expression and phosphorylation warrant further investigation but suggest another layer of complexity in the downstream signaling effects of farnesyltransferase inhibition.

Interactive Data Table 1: Key Farnesylated Protein Targets and Affected Pathways

| Protein Target (PubChem CID) | Primary Role(s) | Relevant Signaling Pathway(s) Affected by this compound/FTIs | Key Effect of Farnesylation Inhibition |

| Rheb (CID 132281917) | Activator of mTORC1 | PI3K/Akt/mTOR | Inhibited membrane association, reduced mTOR signaling. wikipedia.orgmrc.ac.ukscienceopen.comnih.gov |

| Lamin A | Component of nuclear lamina | Nuclear structure and function | Accumulation of unprocessed prelamin A. guidetopharmacology.org |

| DNAJ | Protein folding, chaperone activity | Protein quality control | Differential prenylation observed. lipidmaps.org |

| NAP-1 | Nucleosome assembly | Chromatin structure and function | Differential prenylation observed. lipidmaps.org |

| PEX1 (CID 15103) | Peroxisome biogenesis | Peroxisomal function | Differential prenylation observed. lipidmaps.org |

| Annexin (e.g., Annexin A1/A2) | Membrane binding, calcium signaling, inflammation, membrane trafficking | Various, including potential links to cell survival | Differential prenylation observed. scienceopen.comlipidmaps.orgmdpi.commdpi.com |

| Ras (various isoforms) | Signal transduction (proliferation, differentiation, survival) | MAPK, PI3K/Akt | Inhibited membrane association (can be bypassed by GGTase). nih.gov |

| RhoB | Signal transduction (apoptosis, cell growth) | Various | Candidate farnesylation target. mrc.ac.uk |

Note: This table is illustrative and represents key findings from the research. The interactions and effects can be complex and context-dependent. PubChem CIDs are provided where readily available for the compound or a representative member/inhibitor related to the protein.

Interactive Data Table 2: this compound's Influence on Key Signaling Pathways

| Signaling Pathway | Mechanism of Modulation by this compound/FTIs | Observed Effects |

| Mevalonate Pathway | Indirectly affects downstream metabolite availability by inhibiting FTase, which consumes FPP. nih.govfrontiersin.org | Potential broader impacts on lipid metabolism and isoprenoid-dependent processes. wikipedia.orgumweltprobenbank.delabsolu.ca |

| PI3K/Akt/mTOR Axis | Primarily via inhibiting Rheb prenylation, disrupting its activation of mTOR. wikipedia.orgmrc.ac.ukscienceopen.comnih.govwikipedia.org | Decreased mTOR activity, reduced phosphorylation of downstream targets (e.g., p70 S6K, S6). wikipedia.orgmrc.ac.uknih.gov |

| MAPK Pathway | Modulation can occur through altered Ras function and potentially other farnesylated proteins. wikipedia.orgnih.govnih.gov | Context-dependent effects, including potential inhibition of downstream signaling in some cell types. wikipedia.orgnih.govnih.gov |

| PAK Phosphorylation | Observed up-regulation of PAKs and phosphorylated PAKs in response to FTI treatment (FTI-277). uni.lu | Suggests potential impact on cytoskeletal dynamics, cell survival, and MAPK signaling. semanticscholar.orgiiarjournals.orgjkenterprises.com.pk |

Note: This table summarizes the influence of this compound and other FTIs on major signaling pathways based on the available research. The extent and nature of these effects can vary depending on the specific cell type and experimental conditions.

Compound and Protein PubChem CIDs

| Name | PubChem CID |

| This compound | 10450992 |

| Rheb (via Rheb inhibitor NR1) | 132281917 |

| Farnesyltransferase | - |

| DNAJ | - |

| Lamin A | - |

| Nucleosome Assembly Protein NAP-1 | - |

| Peroxisomal Biogenesis Factor 1 (PEX1) | 15103 |

| Annexin A1 | 392814 |

| Annexin A2 | 9852086 |

| PI3K (various inhibitors) | e.g., 56649450, 11625818, 76685059, 9907093, 42623951, 118575663, 86291103, 124173720, 25033539 |

| Akt (various inhibitors) | e.g., 135398501, 10196499, 5719375 |

| mTOR (various inhibitors) | e.g., 59239114, 67177778, 25262965, 135431074 |

| MAPK (various inhibitors) | e.g., 135395450, 176155, 24899733, 11570805 |

| PAK | - |

Perturbations in Cell Cycle Regulatory Networks (e.g., Aurora A Kinase, MAD2)

FTIs have been shown to impact cell cycle progression, leading to cell cycle blocks at different phases depending on the cell type nih.gov. Studies utilizing yeast-based genomic strategies and validation in mammalian cancer cell lines have highlighted that FTIs can alter protein networks involved in cell cycle regulation researchgate.netnih.gov.

Network analysis based on gene ontology criteria identified a cell cycle gene cluster that is up-regulated following FTI treatment researchgate.netnih.gov. Key proteins within this cluster that function as hubs include Aurora A kinase and the checkpoint protein MAD2 researchgate.netnih.gov.

Aurora A kinase is a serine-threonine protein kinase that plays a critical role in various aspects of mitosis, including spindle assembly and chromosome segregation way2drug.comnih.gov. Its activity is tightly regulated throughout the cell cycle way2drug.comnih.gov. Perturbations in Aurora A kinase function or localization can lead to mitotic defects. Research indicates that FTI peptidomimetics can affect the chromosome segregation machinery and the association of Aurora A with the kinetochore researchgate.netnih.gov. For instance, mislocalization of Aurora A has been observed in cells treated with FTI peptidomimetics such as FTI-277 nih.gov.

MAD2 (Mitotic Arrest Deficient 2) is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to spindle microtubules before the initiation of anaphase unife.it. The SAC prevents premature sister chromatid separation, and its proper function is essential for maintaining genomic stability unife.it. Upregulation or altered function of MAD2 can contribute to cell cycle arrest at the metaphase-anaphase transition. Studies suggest that MAD2 is among the ultimate targets affected by the transcriptional deregulation caused by FTI peptidomimetics researchgate.netnih.gov.

The observed impact of FTIs on Aurora A kinase and MAD2 suggests that these compounds interfere with critical components of the mitotic machinery and cell cycle checkpoints, contributing to their anti-proliferative effects researchgate.netnih.gov.

Farnesylation-Independent Mechanisms of this compound Activity

While the primary target of this compound is farnesyltransferase, evidence suggests that FTIs can exert effects through mechanisms independent of inhibiting protein farnesylation nih.govnih.gov. This is supported by observations that FTIs are effective in tumors lacking Ras mutations and that genetic inhibition of FTase does not always fully phenocopy the effects of FTI treatment nih.govresearchgate.net.

One proposed farnesylation-independent mechanism involves the gain of geranylgeranylated RhoB (RhoB-GG) nih.gov. RhoB is a small GTPase that can undergo both farnesylation and geranylgeranylation scispace.com. FTI treatment leads to decreased levels of farnesylated RhoB and an increase in geranylgeranylated RhoB nih.govscispace.com. Overexpression of a form of RhoB that can only be geranylgeranylated has been shown to induce effects similar to FTI treatment, including cell growth inhibition and induction of the cell cycle inhibitor p21WAF1 nih.govscispace.com. This suggests that the accumulation of geranylgeranylated RhoB can mediate some of the anti-proliferative effects of FTIs, independently of inhibiting farnesylation of other proteins nih.gov.

Furthermore, studies have indicated that FTIs can influence signal transduction pathways beyond those directly involving farnesylated Ras. For example, FTI treatment has been shown to interfere with the activation of certain MAP kinase family members scispace.com. While the inhibition of Ras contributes to this, FTIs may also impact other pathways.

Transcriptional changes induced by FTIs that are not observed with genetic inhibition of FTase also point towards farnesylation-independent effects researchgate.netnih.gov. For instance, upregulation of ABC transporters has been noted specifically with FTI treatment but not with genetic FTase inhibition researchgate.netnih.gov. This suggests that FTIs may have off-target effects or interact with cellular processes in ways not directly related to their primary function as FTase inhibitors researchgate.netnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10450992 |

| Aurora A Kinase | 121333423 (Example Inhibitor) nih.gov or 6610278 (Example Inhibitor) guidetoimmunopharmacology.org or 16760303 (Example Inhibitor) nih.gov |

| MAD2 | 2883762 (Example Inhibitor M2I-1) americanelements.com |

| RhoB | 6010 |

| p21WAF1 (CDKN1A) | 6242 |

| FTI-277 | 441353 |

| GGTI-298 | 6441136 |

| Ras | 22882 (HRAS), 6417 (KRAS), 4893 (NRAS) |

| Farnesyltransferase | - |

| Geranylgeranyl-transferase I | - |

Note: PubChem CIDs for enzymes like Farnesyltransferase and Geranylgeranyltransferase I are not for the protein itself but may exist for specific inhibitors or related small molecules.

Data Table Examples (Illustrative based on search results)

Illustrative Table 1: Effect of FTI Treatment on Cell Cycle Regulators

| Cell Line | Treatment (FTI) | Aurora A Localization | MAD2 Levels | Observed Cell Cycle Effect | Source (Illustrative) |

| HeLa | FTI-277 | Mislocalized | Upregulated | G2/M arrest | Based on nih.govnih.gov |

| Yeast | FTase inhibitor I | Affected | Upregulated | Cell cycle gene cluster up | Based on researchgate.net |

Illustrative Table 2: Impact of FTI Treatment on RhoB Prenylation

| Cell Type | Treatment (FTI) | Farnesylated RhoB | Geranylgeranylated RhoB | Associated Effect | Source (Illustrative) |

| Human Peripheral Blood Monocytes | FTI (e.g., 20 µM) | Decreased | Enhanced | Interference with MAP kinase stimulation | Based on scispace.com |

| Ras-transformed cells | FTI | Loss | Gain | Growth inhibition, p21WAF1 induction | Based on nih.gov |

Cellular and Subcellular Responses to Fti 249 in Research Models

Effects on Cell Proliferation and Viability

FTI-249, as a farnesyltransferase inhibitor, influences cell proliferation and viability, particularly in cells where farnesylated proteins play critical roles. Studies have shown that FTIs can reduce the viability of mutant K-Ras cancer cells. researchgate.net The antiproliferative action of FTIs has been linked to defects in the attachment of farnesylated proteins, such as CENP-E and CENP-F, to kinetochores, and poor prenylation of RheB. nih.gov In pancreatic β-cells, inhibition of farnesylation using FTI-277 (a related FTI) resulted in a loss of metabolic cell viability. karger.com

Induction of Programmed Cell Death Pathways

FTIs, including related compounds like tipifarnib (B1682913) and FTI-277, have been shown to induce programmed cell death, or apoptosis, in various cell types. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including caspase activation and DNA fragmentation. utoronto.camdpi.comnumberanalytics.comresearchgate.net In pancreatic β-cells, FTI-277 treatment led to the activation of caspase 3. karger.com While the exact mechanisms by which some FTIs trigger cell death are still under investigation and may not be solely dependent on farnesyltransferase inhibition, their ability to induce apoptosis is a significant cellular response. nih.gov

Alterations in Cell Morphology and Cytoskeletal Organization

The cytoskeleton is a dynamic network crucial for maintaining cell shape, facilitating migration, and intracellular transport. biorxiv.orgmdpi.complos.org Inhibition of farnesylation has been observed to cause alterations in cell morphology. For instance, treatment of pancreatic β-cells with FTI-277 resulted in cell rounding. karger.com This suggests that proper protein prenylation is important for maintaining normal cellular structure and the organization of cytoskeletal components. karger.commdpi.com

Influence on Adipogenesis and Cellular Phenotypes in Laminopathies

FTIs have demonstrated an influence on adipogenesis, the process of fat cell differentiation, particularly in the context of laminopathies. Laminopathies are disorders often caused by mutations in the LMNA gene, leading to the production of abnormal lamin A proteins like progerin, which require farnesylation for processing. mdpi.comdntb.gov.uanih.govmdpi.comnih.gov Studies using skin-derived precursors (SKPs) from patients with Hutchinson-Gilford progeria syndrome (HGPS), Familial Partial Lipodystrophy type 2 (FPLD2), and Mandibuloacral Dysplasia type B (MADB) have shown that treatment with lonafarnib (B1684561) (an FTI) can improve adipogenesis and lipid droplet formation. dntb.gov.uanih.govnih.govmdpi.com This improvement suggests that inhibiting the farnesylation of progerin or other aberrant proteins in these conditions can positively impact cellular differentiation and ameliorate aspects of the lipodystrophic phenotype. mdpi.com

Data from studies on adipogenesis in laminopathies treated with FTIs:

| Cell Type (Source) | Treatment (FTI) | Observed Effect on Adipogenesis | Reference |

| Skin-derived precursors (HGPS patients) | Lonafarnib | Improved differentiation and lipid droplet formation | dntb.gov.uanih.govnih.govmdpi.com |

| Skin-derived precursors (FPLD2 patients) | Lonafarnib | Improved differentiation and lipid droplet formation | dntb.gov.uanih.govnih.gov |

| Skin-derived precursors (MADB patients) | Lonafarnib | Improved differentiation and lipid droplet formation | dntb.gov.uanih.govnih.gov |

| HGPS adipocytes | Lonafarnib | Increased lipid droplets (2-fold increase compared to mock) | nih.govmdpi.com |

Modulation of Cellular Oxidative Stress Responses

Cellular oxidative stress is a condition resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms. caymanchem.commdpi.com Research suggests that FTIs can interfere with adipogenesis through antiproliferative and apoptotic effects by increasing ROS levels, potentially leading to oxidative DNA damage in cancer cells. mdpi.com While direct studies specifically on this compound's modulation of oxidative stress responses were not extensively detailed in the search results, related FTIs have been implicated in increasing intracellular ROS levels in Plasmodium falciparum, suggesting a potential link between farnesyltransferase inhibition and oxidative stress in some contexts. parahostdis.org The integrated stress response (ISR) is a cellular pathway activated by various stresses, including oxidative stress, to restore homeostasis. embopress.orgbiorxiv.org Further research is needed to fully elucidate this compound's specific impact on these complex stress response pathways.

Transcriptional and Proteomic Reprogramming Induced by this compound

FTIs can induce transcriptional and proteomic changes within cells. nih.govdovepress.commdpi.comfrontiersin.org Studies using a yeast model treated with an FTI peptidomimetic showed down-regulation of genes involved in the RAS/PKA and TORC1-SK6 pathways, which regulate ribosomal protein expression and cell cycle progression. nih.gov This transcriptional response suggests that inhibiting farnesyltransferase can act as a cellular stress signal. nih.gov Proteomic approaches have identified proteins that are differentially prenylated upon FTI treatment, including Ras oncoproteins, DNAJ, laminin (B1169045) A, nucleosome assembly protein NAP-1, peroxisomal biogenesis factor 1, and annexin. nih.gov These findings indicate that FTIs can globally affect cell activity by altering gene expression and protein profiles. nih.gov

Impact on Subcellular Localization and Post-Translational Modification State of Proteins

This compound, a farnesyltransferase inhibitor (FTI), has been investigated for its effects on cellular processes, including the induction of cellular dormancy phenomena in various research models. Cellular dormancy, particularly in the context of cancer, refers to a state where cells exit the proliferative cell cycle and enter a non-dividing state, often referred to as G0. This state can contribute to resistance to conventional therapies that primarily target actively dividing cells and can be a source of minimal residual disease and subsequent relapse. researchgate.netmdpi.com

Studies have explored the mechanisms by which FTIs, including compounds related to or acting similarly to this compound, influence cell cycle progression and induce states resembling dormancy or senescence. Farnesyltransferase inhibitors were initially developed to target Ras proteins, which require farnesylation for their membrane localization and activity in promoting cell growth and proliferation. nih.govoup.com However, research has shown that the effects of FTIs extend beyond inhibiting Ras, involving other farnesylated proteins such as RhoB. nih.govdntb.gov.ua

One proposed mechanism by which FTIs inhibit cell growth and potentially induce a dormant state involves the gain of geranylgeranylated RhoB (RhoB-GG). nih.gov In cells treated with FTIs, there is a decrease in farnesylated RhoB and a corresponding increase in RhoB-GG. nih.gov This shift is associated with a loss of growth-promoting activity. nih.gov Expression of RhoB-GG in Ras-transformed cells has been shown to induce phenotypic reversion, inhibit cell growth, and activate the cell cycle kinase inhibitor p21WAF1. nih.gov Increased expression of p21WAF1 can contribute to inhibiting cell cycle progression, a characteristic feature of cellular dormancy or senescence. nih.govbiorxiv.org These effects of RhoB-GG are similar to those observed with FTI treatment in transformed cells but not in normal cells. nih.gov

Research indicates that FTIs can block both anchorage-dependent and anchorage-independent growth in various human tumor cell lines. oup.com While the exact mechanisms are still being elucidated, the ability of FTIs to induce cell cycle arrest and inhibit proliferation is a key aspect of their action that relates to the concept of dormancy. nih.govoup.combiorxiv.org

Cellular senescence, a state of stable cell cycle arrest, is another phenomenon linked to FTI action. Senescence is characterized by a permanent growth arrest, distinct chromatin organization, metabolic reprogramming, and the establishment of a senescence-associated secretory phenotype (SASP). mrc.ac.ukresearchgate.netnih.gov While distinct from reversible dormancy, senescence also represents a non-proliferative state that can be induced by various stresses, including oncogene activation or DNA damage. mrc.ac.uk Some studies suggest that FTIs can contribute to the induction of senescence. researchgate.netnih.gov For instance, research on Hutchinson-Gilford Progeria syndrome (HGPS), a premature aging disorder linked to a permanently farnesylated lamin A mutant (progerin), has shown that FTIs can ameliorate cellular defects, including cellular senescence, by affecting progerin farnesylation. nih.gov This highlights the connection between inhibiting farnesylation and influencing cellular states involving growth arrest.

The induction of cellular dormancy or a non-proliferative state by FTIs like this compound is a complex process involving multiple cellular pathways. The modulation of Rho protein prenylation and the subsequent impact on cell cycle regulators such as p21WAF1 are significant contributors to the observed growth inhibitory effects. nih.gov These findings underscore the potential of FTIs to induce states of reduced proliferative activity in cancer cells, which has implications for understanding treatment response and the challenge of residual disease.

Research Findings on FTI-Induced Growth Inhibition and Cell Cycle Effects

| Research Model / Cell Line | Key Observation | Related Mechanism(s) | Source |

| Ras-transformed cells | Inhibition of cell growth; Phenotypic reversion | Gain of geranylgeranylated RhoB (RhoB-GG); Activation of p21WAF1 | nih.gov |

| Human tumor cell lines | Blockage of anchorage-dependent and anchorage-independent growth | Not fully elucidated; involves effects beyond Ras inhibition | oup.com |

| H-Ras-transformed Rat1 fibroblasts | Reversion to normal phenotype and growth pattern; Induction of apoptosis under specific conditions | Possible involvement of microtubule extension; Induction of apoptosis when denied substratum attachment | oup.com |

This table summarizes some detailed research findings related to the growth inhibitory effects of FTIs in various models, highlighting observations relevant to the induction of non-proliferative states.

Preclinical Investigations and Therapeutic Hypotheses for Ftis

In Vitro Cellular Models for Efficacy and Mechanistic Studies

In vitro studies using various cell lines and cellular systems have been instrumental in evaluating the efficacy and elucidating the mechanisms of action of farnesyltransferase inhibitors, including compounds structurally related to or representative of FTIs like FTI-249.

Application in Various Cancer Cell Lines (e.g., Breast Cancer, Myeloid Leukemia, Lung Cancer, Colon Cancer, Melanoma, Thyroid Cancer)

Farnesyltransferase inhibitors have been investigated in a range of cancer cell lines to assess their anti-proliferative and cytotoxic effects. Studies using FTIs such as lonafarnib (B1684561) and tipifarnib (B1682913) have shown activity in breast and lung cancer cell lines. mdpi.comfrontiersin.org Research has also explored the effects of targeted therapies in other cancer cell types, including thyroid, colon, pancreas, and breast cancer cell lines. scielo.brscielo.br While specific detailed data on this compound across all these cancer cell lines is not extensively reported in the provided search results, the activity of other FTIs and targeted therapies in these contexts provides a basis for investigating this compound's potential. For instance, certain targeted therapies have demonstrated antitumor effects in colon, pancreas, and breast cell lines. scielo.brscielo.br

Research in Cellular Models of Progeroid Syndromes (e.g., Hutchinson–Gilford Progeria Syndrome, Familial Partial Lipodystrophy Type 2, Mandibuloacral Dysplasia Type B)

FTIs, particularly lonafarnib, have shown promising results in cellular models of progeroid syndromes, which are often characterized by the accumulation of farnesylated proteins like progerin or prelamin A due to mutations in genes such as LMNA or ZMPSTE24. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua Studies using skin-derived precursors (SKPs) isolated from patients with Hutchinson–Gilford Progeria Syndrome (HGPS), Familial Partial Lipodystrophy type 2 (FPLD2), and Mandibuloacral Dysplasia type B (MADB) have demonstrated that FTI treatment can improve cellular phenotypes. nih.govresearchgate.netdntb.gov.ua

Treatment with FTIs has been shown to improve the differentiation of SKPs into adipocytes and enhance lipid droplet formation in cells derived from patients with HGPS, FPLD2, and MADB. nih.govresearchgate.netdntb.gov.ua This suggests that inhibiting farnesylation can mitigate some of the cellular defects associated with the accumulation of abnormally farnesylated proteins in these conditions. Combined treatment with FTIs and other agents, such as the JAK/STAT inhibitor baricitinib (B560044), has also been explored, showing potential for further ameliorating pathologies compared to FTI treatment alone in HGPS, FPLD2, and MADB cellular models. nih.govresearchgate.netdntb.gov.ua

The following table summarizes representative findings from studies on the impact of FTI treatment in cellular models of progeroid syndromes:

| Syndrome | Cellular Model Used | Key Finding of FTI Treatment (e.g., Lonafarnib) |

| Hutchinson–Gilford Progeria Syndrome (HGPS) | Skin-derived precursors (SKPs) | Improved differentiation into adipocytes and lipid droplet formation. nih.govresearchgate.netdntb.gov.ua |

| Familial Partial Lipodystrophy Type 2 (FPLD2) | Skin-derived precursors (SKPs) | Improved differentiation into adipocytes and lipid droplet formation. nih.govresearchgate.netdntb.gov.ua |

| Mandibuloacral Dysplasia Type B (MADB) | Skin-derived precursors (SKPs) | Improved differentiation into adipocytes and lipid droplet formation. nih.govresearchgate.netdntb.gov.ua |

Utility of Yeast-Based Genomic and Proteomic Screening Systems

In Vivo Preclinical Animal Models of Disease

In vivo preclinical animal models are crucial for evaluating the efficacy of potential therapeutic agents in a complex biological system and for understanding their effects on disease progression.

Efficacy Assessment in Xenograft Models of Solid Tumors

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo efficacy of anticancer agents against solid tumors. tesisenred.net Studies using FTIs, such as lonafarnib, have demonstrated a reduction in tumor growth in neuroblastoma xenograft models, particularly when combined with other targeted therapies like ALK inhibitors. nih.gov This suggests that FTIs can exert antitumor effects in vivo, at least in certain cancer types. Other targeted therapies have also shown efficacy in xenograft models of various cancers, including colorectal, breast, lung, and thyroid cancers. scielo.brscielo.brscispace.com While direct evidence for this compound specifically in these xenograft models is not detailed, the activity of other FTIs and related targeted agents in these systems supports the rationale for investigating this compound's potential efficacy.

Evaluation in Genetically Engineered Mouse Models of Oncogene-Driven Cancers

Genetically engineered mouse models (GEMMs) are valuable for studying the role of specific oncogenes in cancer development and for evaluating targeted therapies in a more physiologically relevant setting. These models can recapitulate key aspects of human cancers driven by specific genetic alterations. researchgate.net While GEMMs are utilized in cancer research to assess the impact of inhibiting oncogenic pathways, specific information regarding the evaluation of this compound or other FTIs in genetically engineered mouse models of oncogene-driven cancers is not provided in the search results. Research in GEMMs has explored the effects of inhibiting other pathways, such as the PI3K/mTOR pathway, in lung adenocarcinoma models. researchgate.net

Analysis in Animal Models of Progeroid Syndromes

Progeroid syndromes, such as Hutchinson-Gilford progeria syndrome (HGPS), are rare genetic disorders characterized by accelerated aging phenotypes. HGPS is caused by the accumulation of progerin, a truncated and farnesylated form of prelamin A. Progerin's farnesylation leads to its aberrant localization to the nuclear envelope, causing nuclear abnormalities and cellular dysfunction. nih.govmdpi.comaging-us.com

Preclinical studies utilizing mouse models of HGPS have investigated the potential of FTIs to ameliorate disease phenotypes by blocking progerin farnesylation. In Lmna(HG/+) mice, a model carrying an HGPS mutation, FTI treatment significantly reduced disease phenotypes, including improvements in body weight curves, increased adipose tissue mass, reduced rib fractures, and enhanced bone mineralization and cortical thickness. nih.govnih.gov This suggests that inhibiting progerin farnesylation can prevent its mislocalization and mitigate some of the severe symptoms observed in progeria. nih.govaging-us.com

However, studies in Lmna(nHG/+) mice, which express a non-farnesylated version of progerin, showed no amelioration of disease phenotypes with FTI treatment. nih.gov This finding supports the hypothesis that the beneficial effects of FTIs in Lmna(HG/+) mice are specifically due to the inhibition of progerin farnesylation, rather than off-target effects on other farnesylated proteins. nih.gov

Further research in LmnaG609G/G609G mouse models of HGPS has explored combination therapies. For instance, the combination of the JAK1/2 inhibitor baricitinib and the FTI lonafarnib demonstrated synergistic effects, extending the average lifespan by approximately 25% compared to either monotherapy. mdpi.com This combination also led to improved systemic health indicators, reduced tissue fibrosis, and restored vascular and muscle integrity. mdpi.com Mechanistically, this combination therapy appeared to enhance progerin clearance and reduce inflammation and senescence markers. mdpi.com

Table 1: Summary of FTI Effects in Mouse Models of Progeroid Syndromes

| Mouse Model | FTI Treatment Outcome | Key Findings | Citation |

| Lmna(HG/+) | Significant reduction in disease phenotypes | Improved body weight, increased adipose tissue, reduced fractures, improved bone mineralization/thickness. | nih.govnih.gov |

| Lmna(nHG/+) | No effect on disease phenotypes | Supports progerin farnesylation as the primary target for FTI efficacy in this model. | nih.gov |

| LmnaG609G/G609G | Extended lifespan, improved health, reduced fibrosis, restored tissue integrity (in combination with baricitinib) | Synergistic effect with JAK1/2 inhibitor, enhanced progerin clearance, reduced inflammation/senescence. | mdpi.com |

Explorations of Combinatorial Research Strategies

Given the complex nature of diseases where farnesylation plays a role, or where resistance to targeted therapies emerges, combinatorial strategies involving FTIs have been investigated. These approaches aim to enhance therapeutic efficacy, overcome resistance mechanisms, or target multiple pathways simultaneously.

Synergy with Kinase Inhibitors (e.g., KRASG12C Inhibitors, Tyrosine Kinase Inhibitors, MEK Inhibitors)

FTIs have been explored in combination with various kinase inhibitors, particularly in the context of cancer. Preclinical data suggest that FTIs can synergize with KRASG12C inhibitors and tyrosine kinase inhibitors (TKIs) to potentially prevent or delay the emergence of adaptive resistance. kuraoncology.com

Studies evaluating the combination of tipifarnib, an FTI, with adagrasib and sotorasib, both KRASG12C inhibitors, in cell line and xenograft models of KRASG12C mutant non-small cell lung cancer (NSCLC) have shown that the addition of tipifarnib leads to significant tumor regression in xenograft models and suppresses the reactivation of mTOR signaling, a mechanism of resistance to KRASG12C inhibitors. kuraoncology.com

Combinations of FTIs with TKIs have also shown promise. For instance, tipifarnib has demonstrated synergistic activity with axitinib, a TKI, in cell- and patient-derived renal cell carcinoma (RCC) xenograft models. kuraoncology.com These findings support the potential for administering FTIs in combination with TKIs for the treatment of RCC. kuraoncology.com

The rationale for combining FTIs with MEK inhibitors stems from the involvement of the Ras-Raf-MEK-ERK pathway in cell proliferation and survival. While the search results did not provide specific data on this compound in combination with MEK inhibitors, preclinical studies with other FTIs have explored combinations with MEK inhibitors, showing consistent synergism in some contexts. dntb.gov.ua

Table 2: Preclinical Combinations of FTIs with Kinase Inhibitors

| FTI (Example) | Kinase Inhibitor Partner (Example) | Disease Context (Preclinical) | Observed Effect | Citation |

| Tipifarnib | Adagrasib, Sotorasib (KRASG12C) | KRASG12C mutant NSCLC | Significant tumor regression, suppresses mTOR signaling reactivation. | kuraoncology.com |

| Tipifarnib | Axitinib (TKI) | Renal Cell Carcinoma | Synergistic activity in xenograft models. | kuraoncology.com |

| Other FTIs | MEK Inhibitors | Various cancers | Synergism observed in some preclinical studies (general FTI class information). | dntb.gov.ua |

Co-treatment with Hormone Receptor Modulators (e.g., Tamoxifen)

Preclinical data suggest that FTIs could potentially restore sensitivity to tamoxifen (B1202) in tamoxifen-resistant breast cancer. nih.govnih.gov Tamoxifen is a hormone receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. komen.org Resistance to tamoxifen is a significant clinical challenge.

Studies investigating the combination of the FTI R115777 (tipifarnib) with tamoxifen in tamoxifen-resistant breast cancer cell lines, such as MCF-7, have shown additive effects on cell growth inhibition. nih.gov While the combination of R115777 with selective estrogen receptor ligands or a selective ligand of the anti-estrogen binding site (AEBS) showed synergistic effects, the combination with tamoxifen itself was additive. nih.gov Apoptosis was detected with combinations of R115777 with either tamoxifen or the AEBS ligand, suggesting different mechanisms of action for these combinations. nih.gov The interaction between the AEBS pathway and the mevalonate (B85504) pathway at the level of protein farnesylation might play a role in the observed effects. nih.gov

Integration with Cholesterol-Lowering Agents (e.g., Statins)

The mevalonate pathway is responsible for the synthesis of cholesterol and also produces farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the prenylation of proteins, including Ras. Statins, which are cholesterol-lowering agents, inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway. nih.gov This inhibition can reduce the availability of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.

Given the shared pathway, the potential for integrating FTIs with statins has been explored. While the search results did not provide specific data on this compound in combination with statins, the combination of statins with FTIs has been investigated in other contexts, such as cancer. tandfonline.com The rationale is that inhibiting the mevalonate pathway at different points (HMG-CoA reductase by statins and farnesyltransferase by FTIs) could lead to enhanced anti-proliferative effects. However, data regarding the toxicity of combined FTI/statin treatment in vivo have been conflicting.

Table 3: Preclinical Combinations of FTIs with Hormone Receptor Modulators and Statins

| FTI (Example) | Partner Agent (Example) | Context (Preclinical) | Observed Effect | Citation |

| R115777 | Tamoxifen | Tamoxifen-resistant breast cancer | Additive effect on cell growth inhibition; apoptosis observed. | nih.gov |

| Other FTIs | Statins | Various (e.g., cancer) | Investigated due to shared pathway; conflicting in vivo toxicity data (general FTI class information). | tandfonline.com |

Mechanisms of Resistance to Farnesyltransferase Inhibition in Research Contexts

Activation of Alternative Prenylation Pathways

A significant mechanism of resistance to farnesyltransferase inhibition involves the activation of alternative prenylation pathways. While farnesyltransferase (FTase) is primarily responsible for attaching a C15 farnesyl isoprenoid to proteins containing a CAAX motif ending in serine, glutamine, methionine, or alanine, geranylgeranyltransferase I (GGTase-I) can attach a C20 geranylgeranyl isoprenoid to proteins with a CAAX motif ending in leucine (B10760876) aacrjournals.orgbiologists.com. In the presence of FTIs, certain proteins that are normally farnesylated, such as K-Ras and N-Ras, can undergo alternative prenylation by GGTase-I aacrjournals.orgbiologists.comalzdiscovery.orggenscript.comaacrjournals.org. This alternative prenylation allows these proteins to maintain their membrane association and downstream signaling activity, thereby bypassing the intended inhibitory effect of FTIs aacrjournals.orgalzdiscovery.orggenscript.com. H-Ras, however, is primarily farnesylated and is not typically a substrate for alternative prenylation by GGTase-I, making HRAS-driven cancers potentially more susceptible to FTI monotherapy aacrjournals.orgalzdiscovery.orgaacrjournals.org. The differential substrate specificity of FTase and GGTase-I based on the CAAX box sequence contributes to this phenomenon aacrjournals.orgbiologists.com.

Adaptive Reactivation of Downstream Signaling Cascades

Resistance to farnesyltransferase inhibition can also arise through the adaptive reactivation of downstream signaling cascades that are crucial for cell survival and proliferation. Even if the farnesylation of target proteins is inhibited, cells can develop mechanisms to restore activity in pathways typically regulated by these proteins.

Emergence of Receptor Tyrosine Kinase (RTK) Activation

Adaptive resistance to FTIs has been associated with the upstream activation of receptor tyrosine kinases (RTKs) aacrjournals.orgnih.gov. This reactivation of RTK signaling, such as EGFR and FGFR1, can lead to the restoration of downstream pathways like the MAPK cascade, even when farnesylation is inhibited aacrjournals.orgnih.govnih.gov. Preclinical studies have shown that combining FTIs with inhibitors targeting specific RTKs or downstream components can overcome this adaptive resistance aacrjournals.orgnih.gov. For instance, in HRAS-driven thyroid cancers resistant to the FTI tipifarnib (B1682913), adaptive resistance was linked to the activation of EGFR and FGFR1 aacrjournals.orgnih.gov.

Restoration of mTOR Signaling Activity

The mTOR signaling pathway is another critical cascade whose activity can be restored, contributing to FTI resistance. The small GTPase Rheb is a farnesylated protein that positively regulates mTORC1 signaling alzdiscovery.orggenscript.com. Unlike K-Ras and N-Ras, Rheb is not subject to alternative prenylation by GGTase-I, making its farnesylation particularly sensitive to FTIs alzdiscovery.orggenscript.com. However, resistance mechanisms can emerge that restore mTOR signaling downstream of Rheb inhibition nih.govhaematologica.orgresearchgate.net. Research with the FTI lonafarnib (B1684561) (SCH66336) has shown that it inhibits Rheb farnesylation and subsequent mTOR signaling genscript.comresearchgate.net. Resistance in some contexts may involve the reactivation of this pathway through mechanisms that bypass Rheb inhibition or act further downstream nih.govhaematologica.orgresearchgate.net.

Compensatory Activation of the MAPK Pathway

The MAPK pathway (RAS-RAF-MEK-ERK) is a major downstream effector of RAS proteins and plays a central role in cell proliferation and survival mdpi.com. While FTIs aim to disrupt RAS function by inhibiting farnesylation, resistance can occur through the compensatory activation of the MAPK pathway aacrjournals.orgnih.govmdpi.combiorxiv.org. This can happen through various mechanisms, including the aforementioned RTK activation aacrjournals.orgnih.govnih.gov or through alterations in other components of the MAPK cascade aacrjournals.orgmdpi.combiorxiv.org. Studies on resistance to KRAS G12C inhibitors, which also impact RAS signaling, have highlighted how reactivation of the MAPK pathway, often driven by EGFR or other RTKs, confers resistance nih.govbiorxiv.org. Given the interconnectedness of RAS and MAPK signaling, similar compensatory mechanisms can contribute to resistance to FTIs.

Role of Genetic Alterations in Resistance Development (e.g., NF1, GNAS Mutations)

Acquired resistance to farnesyltransferase inhibitors can also be driven by the emergence of specific genetic alterations. Mutations in genes that regulate RAS signaling or activate alternative growth pathways can bypass the need for farnesylated RAS or compensate for its inhibition.

Mutations in NF1, which encodes neurofibromin, a negative regulator of RAS, have been identified as a mechanism of acquired resistance to FTIs like tipifarnib aacrjournals.orgnih.govnih.govresearchgate.netmyhealthtoolkitex.com. Loss-of-function mutations in NF1 lead to increased active GTP-bound RAS, thereby reactivating downstream signaling even in the presence of FTI-mediated farnesylation inhibition aacrjournals.orgnih.govresearchgate.net.

Activating mutations in GNAS, which encodes the Gs alpha subunit, have also been implicated in acquired resistance to tipifarnib in HRAS-driven thyroid cancers aacrjournals.orgnih.govnih.govresearchgate.net. These mutations can activate downstream signaling pathways independently of RAS farnesylation status aacrjournals.orgnih.gov.

Research findings have demonstrated that introducing these genetic alterations (NF1 loss or activating GNAS mutations) into FTI-sensitive cell lines can recapitulate the resistance observed in resistant tumors aacrjournals.orgnih.gov.

Here is a summary of genetic alterations associated with FTI resistance based on research findings:

| Gene | Protein Product | Role in Signaling | Impact on FTI Resistance | Relevant FTI(s) Studied | Source |

| NF1 | Neurofibromin | Negative regulator of RAS (GTPase) | Loss-of-function leads to increased active RAS signaling. | Tipifarnib | aacrjournals.orgnih.govnih.govresearchgate.net |

| GNAS | Gs alpha subunit | Involved in G protein-coupled receptor signaling | Activating mutations can bypass RAS signaling. | Tipifarnib | aacrjournals.orgnih.govnih.govresearchgate.net |

Upregulation of Efflux Transporters and Drug Efflux Mechanisms

Another mechanism contributing to FTI resistance is the upregulation of efflux transporters, which can reduce the intracellular concentration of the inhibitor nih.govnih.govmdpi.commedtechbcn.comnih.govnih.gov. ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide variety of substrates, including many therapeutic drugs, out of cells nih.govmedtechbcn.comnih.gov.

Overexpression of certain ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1), has been associated with multidrug resistance in various cancers nih.govmedtechbcn.comnih.gov. Research has shown that increased expression of ABC transporters can lead to reduced intracellular accumulation of FTIs, thereby diminishing their effectiveness nih.govnih.gov. Studies investigating resistance to the FTI SCH66336 (lonafarnib) in leukemia cells identified increased expression of a novel ABC transporter homolog, ATP11a, as a mechanism of resistance nih.gov. While FTI-249 was found to have high permeability across cell monolayers, it was not identified as a responsive substrate for P-glycoprotein or BCRP in one study, suggesting that efflux by these specific transporters might not be a primary resistance mechanism for this compound in that context healthdisgroup.us. However, the involvement of other efflux transporters in this compound resistance cannot be ruled out and may vary depending on the cell type and research model.

Upregulation of efflux transporters can be an adaptive response to FTI treatment, leading to decreased intracellular drug levels and contributing to the development of acquired resistance nih.govnih.gov.

Context-Dependent Variability in FTI Efficacy and Resistance Profiles

The effectiveness of farnesyltransferase inhibitors like this compound is not uniform and can vary significantly depending on the cellular and molecular context. While FTIs were initially developed to target oncogenic Ras proteins, particularly those requiring farnesylation for membrane localization and function, research has revealed a more complex picture regarding their mechanism of action and the development of resistance. nih.gov

Early studies hypothesized that inhibiting farnesyltransferase would primarily impact Ras-driven cancers. However, it was later discovered that some Ras isoforms, specifically K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited, allowing them to maintain membrane association and signaling. nih.govmdpi.com In contrast, H-Ras is not a substrate for GGTase I, making its function more susceptible to FTI-mediated inhibition. mdpi.comnih.gov This differential susceptibility of Ras isoforms to alternative prenylation contributes to the context-dependent efficacy of FTIs; cancers driven by H-Ras mutations may be more sensitive to FTI treatment than those driven by K-Ras or N-Ras mutations. nih.gov

Furthermore, the anti-tumor activity of FTIs is not solely attributed to Ras inhibition. Studies indicate that the inhibition of farnesylation of other proteins, such as RhoB and the centromere-binding proteins CENP-E and CENP-F, also plays a significant role in the cellular effects of FTIs, including cell cycle arrest and apoptosis. nih.gov The reliance of a particular cancer cell or tissue type on the farnesylation of these alternative targets can influence its sensitivity or resistance to this compound.

The emergence of resistance to FTIs can also be context-dependent. Adaptive resistance mechanisms can involve the reactivation of downstream signaling pathways. For instance, in H-Ras-driven thyroid cancers treated with the FTI tipifarnib (another FTI), adaptive resistance was associated with the upstream activation of receptor tyrosine kinases (RTKs), such as EGFR and FGFR1. nih.gov This suggests that in certain contexts, cancer cells can bypass FTI-induced farnesyltransferase inhibition by activating alternative signaling routes. Acquired resistance, involving genetic alterations, has also been observed. In the same thyroid cancer model, acquired resistance to tipifarnib was linked to mutations in Nf1 and Gnas, highlighting how specific genetic backgrounds can predispose to or drive resistance in the presence of FTI treatment. nih.gov

The cellular environment and the presence of other signaling pathway alterations can also contribute to the variable efficacy and resistance profiles of FTIs. Research suggests that FTIs can influence other pathways, such as mTOR signaling. researchgate.net The interplay between farnesyltransferase inhibition and other cellular processes, which can vary between different cancer types or even individual tumors, contributes to the observed context-dependent outcomes.

Data Table: Examples of Context-Dependent FTI Sensitivity and Resistance

| Cancer Type / Model | Ras Mutation Status | FTI Tested (Example) | Observed Outcome | Underlying Mechanism / Context | Source |

| H-Ras-driven Thyroid Cancer (Mouse Model) | H-RasG12V | Tipifarnib | Initial Tumor Regression, followed by Adaptive and Acquired Resistance | Adaptive resistance linked to RTK activation (EGFR, FGFR1). Acquired resistance linked to Nf1 and Gnas mutations. | nih.gov |

| Various Cancer Cell Lines | H-Ras, K-Ras, N-Ras | FTIs (General) | Preferential activity against H-Ras mutant lines compared to K-Ras or N-Ras mutant lines. | Differential alternative prenylation by GGTase I. | mdpi.comnih.gov |

| Melanoma Cells | Lonafarnib | Inhibits mTOR signaling, enhances sorafenib-induced apoptosis. | Influence on mTOR pathway. | researchgate.net | |

| Human Lung Carcinoma (Xenograft) | Oncogenic K-Ras mutation, p53 deletion | FTI-276 | Inhibited tumor growth. | Inhibition of downstream signaling and potentially other farnesylated proteins despite K-Ras alternative prenylation. | probes-drugs.org |

| Human Lung Carcinoma (Xenograft) | No Ras mutations | FTI-276 | Did not inhibit tumor growth. | Lack of dependence on farnesylated Ras or other critical farnesylated proteins. | probes-drugs.org |

This table illustrates how the genetic background (e.g., specific Ras mutation), the activation of compensatory pathways (e.g., RTKs), and the influence on other signaling nodes (e.g., mTOR) all contribute to the variable response to farnesyltransferase inhibitors like this compound in different research contexts.

Q & A

Q. How to structure a research proposal investigating this compound's off-target effects?

- Methodological Answer :

- Aim 1 : Use proteome-wide screening (e.g., affinity chromatography-MS) to identify off-target binding partners.

- Aim 2 : Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Aim 3 : Assess functional consequences using gene knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.